4-amino-N-[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-amino-N-[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes an oxadiazole ring, a fluorophenyl group, and a furyl group
Preparation Methods
The synthesis of 4-amino-N-[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C).
Introduction of the fluorophenyl group: This step typically involves a Suzuki-Miyaura coupling reaction, where a boron reagent is used to introduce the fluorophenyl group.
Attachment of the furyl group: This can be done through a nucleophilic substitution reaction, where the furyl group is introduced under basic conditions.
Chemical Reactions Analysis
4-amino-N-[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
4-amino-N-[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a drug candidate due to its unique structure and potential biological activities.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe or marker in various biological assays due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 4-amino-N-[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. The fluorophenyl and furyl groups may play a role in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-amino-N-[2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide include:
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound also contains an oxadiazole ring and a furyl group but differs in the substitution pattern.
2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole: This compound has a similar fluorophenyl group but contains a thiadiazole ring instead of an oxadiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C16H16FN5O3 |
---|---|
Molecular Weight |
345.33g/mol |
IUPAC Name |
4-amino-N-[2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C16H16FN5O3/c17-12-4-2-1-3-11(12)13-6-5-10(24-13)9-19-7-8-20-16(23)14-15(18)22-25-21-14/h1-6,19H,7-9H2,(H2,18,22)(H,20,23) |
InChI Key |
IJUMMKDKDDPHLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N)F |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N)F |
Origin of Product |
United States |
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